molecular formula C30H18O15 B12504324 4,4',4''-(Benzene-1,3,5-triyltris(oxy))triphthalic acid

4,4',4''-(Benzene-1,3,5-triyltris(oxy))triphthalic acid

Cat. No.: B12504324
M. Wt: 618.5 g/mol
InChI Key: OQNKSJAGRSJJSS-UHFFFAOYSA-N
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Description

4,4’,4’'-(Benzene-1,3,5-triyltris(oxy))triphthalic acid is a complex organic compound with the molecular formula C27H18O9. It is known for its unique structure, which includes three benzoic acid groups connected through a central benzene ring via ether linkages. This compound is often used in the synthesis of metal-organic frameworks (MOFs) due to its ability to form stable, porous structures.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’,4’'-(Benzene-1,3,5-triyltris(oxy))triphthalic acid typically involves the reaction of 1,3,5-trihydroxybenzene with 4-bromobenzoic acid under basic conditions. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the hydroxyl groups of the 1,3,5-trihydroxybenzene attack the bromine atoms of the 4-bromobenzoic acid, forming the ether linkages .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4,4’,4’'-(Benzene-1,3,5-triyltris(oxy))triphthalic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4,4’,4’'-(Benzene-1,3,5-triyltris(oxy))triphthalic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’,4’'-(Benzene-1,3,5-triyltris(oxy))triphthalic acid largely depends on its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets and pathways, leading to a range of effects. For example, in drug delivery systems, the compound can form stable complexes with metal ions, which can then be used to deliver drugs to specific targets in the body .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’,4’'-(Benzene-1,3,5-triyltris(oxy))triphthalic acid is unique due to its ability to form stable, porous structures, making it highly valuable in the synthesis of metal-organic frameworks (MOFs). Its structural properties also make it suitable for a wide range of applications in chemistry, biology, medicine, and industry .

Properties

Molecular Formula

C30H18O15

Molecular Weight

618.5 g/mol

IUPAC Name

4-[3,5-bis(3,4-dicarboxyphenoxy)phenoxy]phthalic acid

InChI

InChI=1S/C30H18O15/c31-25(32)19-4-1-13(10-22(19)28(37)38)43-16-7-17(44-14-2-5-20(26(33)34)23(11-14)29(39)40)9-18(8-16)45-15-3-6-21(27(35)36)24(12-15)30(41)42/h1-12H,(H,31,32)(H,33,34)(H,35,36)(H,37,38)(H,39,40)(H,41,42)

InChI Key

OQNKSJAGRSJJSS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC2=CC(=CC(=C2)OC3=CC(=C(C=C3)C(=O)O)C(=O)O)OC4=CC(=C(C=C4)C(=O)O)C(=O)O)C(=O)O)C(=O)O

Origin of Product

United States

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